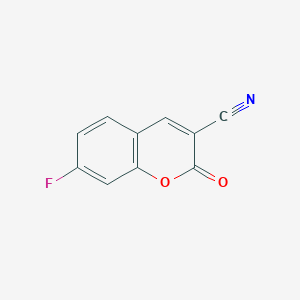

![molecular formula C23H16N4O3S B2367461 (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 477483-39-9](/img/structure/B2367461.png)

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

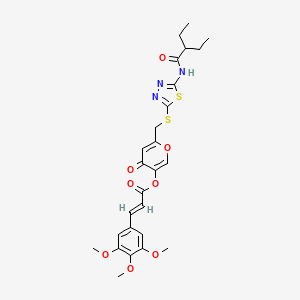

“(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound. It is a derivative of phenyldiazenyl compounds . The compound contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . It also contains a sulfonamide group, which is known for its various biological activities .

Aplicaciones Científicas De Investigación

1. Synthesis of Biologically Active Sphingoid Base-like Compounds The compound is used in the synthesis of biologically active sphingoid base-like compounds with an integrated azobenzene framework . This is achieved by installing a chiral amino-alcohol fragment into the azobenzene system . These compounds have shown outstanding antiproliferative/cytotoxic activities with IC 50 values in the low micromolar range for the most active derivatives .

Antimicrobial Activity

The compound has been found to have antimicrobial activity . It has been evaluated against seven different bacterial and fungal strains . It could potentially be used for the treatment of some common diseases caused by Staphylococcus aureus and Candida albicans .

Thermal and Electrochemical Stability

The compound has been investigated for its thermal and electrochemical stabilities . It is stable in air and nitrogen atmospheres until 205 °C .

High-Temperature Enantiomeric Azobenzene-Based Piezoelectrics

The compound has been used in the design of high-temperature enantiomeric azobenzene-based piezoelectrics . These piezoelectric behaviors persist up to 460 K .

Photochromic Properties

The compound has been used in experiments to probe their photochromic properties, including the reversible E / Z isomerisation, material fatigue and thermal relaxation rate .

Anticancer Activity

The compound has been screened in vitro for anticancer activity on a panel of seven human malignant cell lines . The biological activity of E - and Z -isomeric forms is different .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is stable in air and nitrogen atmospheres until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place . This suggests that temperature is an important environmental factor that can influence the stability of this compound.

Propiedades

IUPAC Name |

2-oxo-N-(4-phenyldiazenylphenyl)-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3S/c28-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)31(29,30)27-17-11-9-16(10-12-17)26-25-15-5-2-1-3-6-15/h1-14,27H,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQYAKAMELZSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501041292 |

Source

|

| Record name | Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501041292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

CAS RN |

477483-39-9 |

Source

|

| Record name | Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501041292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2367380.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)

![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)